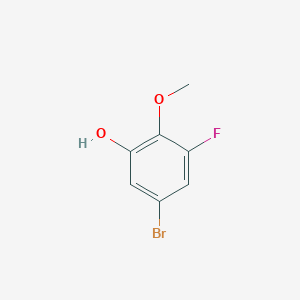

5-Bromo-3-fluoro-2-methoxyphenol

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDRUJLSOCEDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409956-13-3 | |

| Record name | 5-bromo-3-fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Methoxyphenol and Analogous Structures

Strategies for Regioselective Functionalization of Substituted Phenols

The selective functionalization of C-H bonds in phenols is a cornerstone of modern organic synthesis, enabling the direct introduction of substituents at specific positions on the aromatic ring. nih.gov This avoids the often lengthy and complex pre-functionalization steps traditionally required. nih.gov

Ortho-, Meta-, and Para-Selective C-H Functionalization Approaches

The inherent electronic properties of the hydroxyl group in phenols direct incoming electrophiles primarily to the ortho and para positions. rsc.org However, achieving high regioselectivity can be challenging due to the similar nucleophilicity of these sites. rsc.org

Ortho-Selective Functionalization: The hydroxyl group of a phenol (B47542) can act as a directing group, facilitating ortho-C-H activation. nih.govrsc.org This has been exploited in various transition-metal-catalyzed reactions. For instance, copper-catalyzed ortho-C-H functionalization of phenols with α-aryl-α-diazoesters provides a direct route to ortho-alkylated phenols. rsc.org Similarly, Brønsted acid or copper(I) catalysis can achieve exclusively ortho-selective coupling of phenols with N-carboxyindoles. nih.gov The use of directing groups installed on the phenolic oxygen is a common strategy to achieve high ortho selectivity. nih.gov

Para-Selective Functionalization: While ortho functionalization is often favored, para-selective methods are also crucial for accessing a diverse range of substituted phenols. Gold-catalyzed C-H bond functionalization of unprotected phenols with α-aryl α-diazoacetates has been shown to be highly para-selective. acs.org Another approach involves the use of a recyclable silicon-containing biphenyl-based template to direct palladium-catalyzed para C-H functionalization of phenol derivatives. nih.gov

Meta-Selective Functionalization: The meta position of phenols is the most challenging to functionalize directly due to its lower electron density. nih.govacs.org Achieving meta-selectivity often requires overcoming the intrinsic directing effects of the hydroxyl group. nih.gov One successful strategy involves the use of a nitrile-based directing group to facilitate meta-C-H olefination under mild conditions. nih.govacs.org Another innovative approach, termed "regiodiversion," utilizes a Bi(V)-mediated electrophilic arylation followed by an aryl migration to achieve meta-selective C-H arylation of sterically congested phenols. nih.gov

| Strategy | Selectivity | Key Features | Example Reaction |

| Directing Group-Assisted C-H Activation | ortho | Utilizes the directing ability of the hydroxyl group or an installed directing group. nih.gov | Copper-catalyzed reaction with α-aryl-α-diazoesters. rsc.org |

| Gold Catalysis | para | Employs a specific gold complex to favor functionalization at the para position. acs.org | Reaction of phenols with α-aryl α-diazoacetates. acs.org |

| Nitrile-Based Directing Group | meta | Overcomes the natural ortho, para directing effect of the hydroxyl group. nih.govacs.org | meta-C-H olefination of phenol derivatives. nih.govacs.org |

| Regiodiversion | meta | Involves electrophilic arylation followed by rearrangement. nih.gov | Bi(V)-mediated C-H arylation of sterically congested phenols. nih.gov |

Directed Ortho-Metalation (DoM) and Related Organometallic Strategies for Halogen-Bearing Phenols

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the context of halogen-bearing phenols, this strategy allows for the introduction of substituents at positions adjacent to the directing group. The combination of site-selective metalations and the use of protective groups enables the selective generation of various isomeric intermediates from halogenated phenols, which can then be converted into more complex functionalized derivatives. epfl.ch

Polyfunctional zinc and magnesium organometallic reagents are particularly useful due to their high tolerance for various functional groups. nih.govresearchgate.net These reagents can be prepared through direct insertion of the metal into organic halides or via bromine-magnesium exchange reactions. nih.gov

Introduction of Halogen Substituents in Phenolic Systems

The introduction of halogens, specifically bromine and fluorine, onto a phenolic ring is a critical step in the synthesis of compounds like 5-Bromo-3-fluoro-2-methoxyphenol. The regioselectivity of these reactions is paramount.

Bromination Protocols and Their Regioselectivity on Methoxy-Substituted Phenols

The bromination of phenols can be challenging to control due to the high reactivity of the phenol ring, which often leads to over-bromination. nih.gov Achieving selective mono-bromination is a key objective.

For methoxy-substituted phenols, the directing effects of both the hydroxyl and methoxy (B1213986) groups must be considered. Both are ortho, para-directing groups. The regioselectivity of bromination can be influenced by the choice of brominating agent and reaction conditions.

A mild and regioselective method for the bromination of phenols utilizes trimethylsilyl (B98337) bromide (TMSBr) in the presence of a bulky sulfoxide. chemistryviews.org This system demonstrates high para-selectivity. chemistryviews.org Another approach employs KBr and ZnAl–BrO3−–layered double hydroxides as the brominating reagents, which also favors para-bromination, with the ortho position being favored if the para position is blocked. nih.gov For instance, phenol derivatives with a para-methoxy group are mono-brominated at the ortho position. nih.gov

| Brominating Agent/System | Regioselectivity | Key Features |

| TMSBr / Bulky Sulfoxide | High para-selectivity | Mild conditions, potential for byproduct recycling. chemistryviews.org |

| KBr / ZnAl–BrO3−–LDHs | para-favored, ortho if para is blocked | Excellent regioselectivity, high atom economy. nih.gov |

| NBS / p-TsOH in Methanol | ortho-selective | Rapid reaction times, suitable for gram-scale synthesis. mdpi.com |

| PIDA–AlBr3 system | Effective for naphthols and electron-rich phenols | Good for mono-annular phenols with electron-donating groups. nih.gov |

Fluorination Methodologies, Including Nucleophilic Aromatic Substitution and Halide Exchange

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods.

Nucleophilic Aromatic Substitution (SNA): This method is generally effective for electron-poor aromatic systems. However, for electron-rich phenols, direct fluorination can be challenging. A ruthenium-mediated deoxyfluorination has been developed that expands the substrate scope to include even the most electron-rich phenols, proceeding through a mechanism that tolerates a wide range of functional groups. nih.govacs.org

Deoxyfluorination of Phenols: A significant advancement in fluorination is the development of reagents that directly convert phenols to aryl fluorides in a single step. nih.gov One such reagent, prepared from N,N-diaryl-2-chloroimidazolium chloride and CsF, allows for the ipso-fluorination of phenols. nih.govorganic-chemistry.org This method is operationally simple and avoids the need for anhydrous conditions or toxic intermediates. nih.govorganic-chemistry.org Phenols with electron-withdrawing groups react more readily than those with electron-donating groups. nih.gov

Halide Exchange (Halex) Reactions: The Halex process is an industrial method used to convert aromatic chlorides to fluorides by heating them with potassium fluoride (B91410) in a polar aprotic solvent. wikipedia.org This method is particularly effective for nitro-substituted aryl chlorides. wikipedia.org While palladium catalysis has been highly effective for the fluorination of aryl halides, copper complexes have also emerged as viable alternatives. nih.gov For aliphatic systems, halogen exchange can be achieved under mild conditions using various reagents and catalysts. researchgate.netacs.org

Formation of the Methoxy Moiety: O-Alkylation and Demethylation Techniques

The methoxy group in this compound is typically introduced via O-alkylation of a corresponding phenol or, in some synthetic routes, a demethylation step might be necessary.

O-Alkylation: The conversion of a phenol to a methoxy ether is a common transformation. tandfonline.com This can be achieved using various methylating agents such as dimethyl sulfate, methyl halides, or dimethyl carbonate in the presence of a base. mdpi.comalfa-chemistry.com The reaction of a phenol with diazomethane (B1218177) also yields a methyl ether. alfa-chemistry.com Another approach involves the use of dimethyl ether (DME) as an alkylating agent over a solid acid catalyst. mdpi.comresearchgate.net

Purification and Isolation Techniques for Substituted Phenolic Compounds

After a chemical synthesis is complete, the desired product is typically part of a mixture containing unreacted starting materials, byproducts, and residual reagents. mdpi.com Therefore, purification is a critical final step to isolate the pure substituted phenolic compound. dntb.gov.uaresearchgate.net

A variety of separation methods are employed, chosen based on the physical and chemical properties of the target compound and the impurities. mdpi.com Solvent extraction is often a first step to separate compounds based on their solubility and acidity/basicity. researchgate.net For more rigorous purification, chromatography is the most powerful and widely used technique. mdpi.comnih.gov

| Technique | Principle of Separation | Application for Phenolic Compounds |

| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase. nih.gov | A standard, versatile method for separating reaction mixtures based on polarity differences. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography with smaller particles, providing high resolution. mdpi.com | Used for final purification to obtain high-purity compounds and for analytical quantification. mdpi.comdntb.gov.ua |

| Medium-Pressure Liquid Chromatography (MPLC) | Operates at pressures between column chromatography and HPLC. | A faster alternative to traditional column chromatography for preparative separations. mdpi.com |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support, minimizing irreversible adsorption. mdpi.com | Effective for separating polar compounds that may be difficult to purify on silica gel. nih.gov |

| Crystallization | Formation of a solid crystal lattice from a supersaturated solution. | An effective method for obtaining highly pure solid compounds if a suitable solvent is found. |

| Solid-Phase Extraction (SPE) | A cartridge-based form of chromatography used for sample cleanup and concentration. nih.gov | Often used to remove major classes of impurities or to concentrate the product from a dilute solution before final purification. nih.gov |

Advanced Spectroscopic and Structural Characterization Studies of 5 Bromo 3 Fluoro 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-3-fluoro-2-methoxyphenol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

A detailed analysis of the ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra would provide the foundational data for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups. The coupling constants (J) between adjacent protons and between protons and the fluorine atom (J-HF) would be critical in determining their relative positions on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms would exhibit characteristic downfield shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds. It would provide the chemical shift of the fluorine atom, and the coupling constants with neighboring protons (J-HF) and carbons (J-CF) would further confirm the substitution pattern on the benzene (B151609) ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 100 - 130 | N/A |

| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 65 | N/A |

| Phenolic OH | 5.0 - 6.0 | N/A | N/A |

| C-O (phenol) | N/A | 145 - 155 | N/A |

| C-O (methoxy) | N/A | 140 - 150 | N/A |

| C-F | N/A | 150 - 165 | -100 to -140 |

| C-Br | N/A | 110 - 120 | N/A |

Note: These are predicted ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To definitively establish the molecular structure and connectivity of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of substituents on the aromatic ring by observing correlations between the methoxy protons and the adjacent aromatic carbon, as well as long-range couplings between aromatic protons and other ring carbons.

While these techniques are standard for structural elucidation, specific 2D NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₇H₆BrFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This precise mass measurement is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. While a theoretical exact mass can be calculated, specific HRMS data from experimental analysis of this compound is not documented in the available search results.

Fragmentation Pathway Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (•CH₃), a hydroxyl radical (•OH), or a bromine atom (•Br). The analysis of these fragmentation patterns would provide further confirmation of the compound's structure. Detailed fragmentation analysis for this specific compound is not available in the searched literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretches of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹), the C-O stretches of the ether and phenol (B47542) (around 1000-1300 cm⁻¹), and the C-F and C-Br stretches at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A summary of expected vibrational frequencies is provided below. It is important to note that specific experimental IR and Raman data for this compound are not present in the available scientific literature.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Phenolic O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Methoxy C-H stretch | 2850 - 2950 | IR, Raman |

| C=C aromatic stretch | 1400 - 1600 | IR, Raman |

| C-O stretch (ether/phenol) | 1000 - 1300 | IR |

| C-F stretch | 1000 - 1400 | IR |

| C-Br stretch | 500 - 600 | IR |

Vibrational Analysis of Functional Groups and Aromatic Ring Modes

The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from its hydroxyl, methoxy, and fluoro groups, as well as the bromo-substituted aromatic ring. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting and assigning these vibrational modes. nih.govdocumentsdelivered.com

Key vibrational modes can be assigned to specific functional groups:

O-H Stretching: The hydroxyl group will exhibit a characteristic O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The precise frequency can be influenced by hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The methyl group of the methoxy moiety will show symmetric and asymmetric C-H stretching vibrations, usually between 2850 and 2960 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the phenolic hydroxyl group typically appears around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group will produce a strong band, often in the 1000-1050 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric) regions.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the range of 1000-1400 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration will be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

Aromatic Ring Modes: The benzene ring itself gives rise to several characteristic vibrations, including C=C stretching modes in the 1450-1600 cm⁻¹ region and in-plane and out-of-plane C-H bending vibrations.

A predicted assignment of the major vibrational frequencies for this compound, based on DFT calculations of similar molecules, is presented in the table below. nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Asymmetric CH₃ Stretch | ~2960 | Methoxy Group |

| Symmetric CH₃ Stretch | ~2850 | Methoxy Group |

| C=C Stretch | 1450-1600 | Benzene Ring |

| C-F Stretch | 1000-1400 | Fluoro Group |

| C-O Stretch (Aryl-Alkyl) | 1200-1275 (sym), 1000-1050 (asym) | Methoxy Group |

| C-O Stretch (Phenolic) | 1200-1260 | Phenolic Hydroxyl |

| C-Br Stretch | 500-600 | Bromo Group |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The substitution pattern of this compound allows for the potential of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group. This interaction would create a stable six-membered ring, influencing the compound's conformation and spectroscopic properties. researchgate.net

The presence of such an intramolecular hydrogen bond would be expected to:

Red-shift the O-H stretching frequency in the infrared spectrum to a lower wavenumber and cause broadening of the absorption band.

Influence the chemical shifts of the involved proton and carbon atoms in the ¹H and ¹³C NMR spectra.

Dictate the preferred conformation of the molecule in the gas phase and in non-polar solvents.

The strength of this interaction would be modulated by the electronic effects of the bromine and fluorine substituents on the aromatic ring.

X-ray Diffraction Analysis (where applicable for crystalline derivatives)

While the crystal structure of this compound itself is not publicly available, the analysis of crystalline derivatives provides invaluable insight into its likely solid-state behavior.

Crystal Structure Determination and Conformational Analysis

The crystal structure of a closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, has been determined by X-ray diffraction. nih.gov In this derivative, the 1-bromo-4-methoxybenzene and 2-fluoropyridine (B1216828) ring systems are nearly planar. nih.gov The dihedral angle between these rings is 51.39 (5)°. nih.gov The methoxy group's carbon atom is nearly coplanar with its attached ring. nih.gov

For a crystalline derivative of this compound, it would be anticipated that the phenyl ring would be essentially planar. The substituents (bromo, fluoro, methoxy, and hydroxyl groups) would lie in or close to this plane, although thermal motion could lead to small deviations. The conformation of the methoxy group relative to the hydroxyl group would be of particular interest, as it would confirm the presence or absence of the previously discussed intramolecular hydrogen bond in the solid state. In similar structures, the phenyl ring is often observed to be roughly perpendicular to other parts of the molecule. nih.govresearchgate.net

Intermolecular Interactions and Packing Arrangements in the Solid State

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. These can include:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common packing motifs in phenols.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice. researchgate.net

Theoretical and Computational Investigations of 5 Bromo 3 Fluoro 2 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed here to analyze 5-Bromo-3-fluoro-2-methoxyphenol, with calculations typically performed using a functional like B3LYP and a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar halogenated and methoxy-substituted phenols. researchgate.netsemanticscholar.orgkarazin.ua

The first step in the computational analysis is the geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated.

Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values from computational studies of structurally similar substituted phenols. nih.govnih.govnih.gov)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.895 |

| C-F | 1.358 | |

| C-O (methoxy) | 1.365 | |

| C-O (hydroxyl) | 1.355 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C-F | 118.9 | |

| C-C-O (methoxy) | 117.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. set-science.com In this compound, the distribution of these orbitals is influenced by the substituents. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, while the LUMO may be distributed over the entire molecule, including the halogen atoms.

Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and based on typical values from computational studies of structurally similar substituted phenols. semanticscholar.orgnih.govset-science.com)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, with different colors representing different potential values. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are shown in blue.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential (blue). The halogen atoms can show dual behavior, with regions of both positive (the σ-hole) and negative potential, influencing their interactions. set-science.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when correlated with experimental data, can provide a high degree of confidence in the structural assignment. The chemical shifts of the aromatic protons and carbons in this compound are particularly sensitive to the electronic effects of the substituents.

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) and Raman spectrum. nih.govnih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. This analysis helps in assigning the various vibrational modes of the molecule, such as the O-H, C-H, C-O, C-F, and C-Br stretching and bending vibrations.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values from computational studies of structurally similar substituted phenols. researchgate.net)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 145.2 |

| C-OCH₃ | 150.8 |

| C-F | 158.1 (d, JC-F = 240 Hz) |

| C-Br | 110.5 |

| C-H | 115.7 |

| C-H | 105.3 |

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the UV-Visible absorption spectrum of a molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic ring. The positions and intensities of these bands are modulated by the substituents. The electron-donating hydroxyl and methoxy groups tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while the halogens also contribute to this effect.

Illustrative Predicted UV-Visible Absorption Data for this compound (Note: The following data is illustrative and based on typical values from computational studies of structurally similar substituted phenols. researchgate.net)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.025 | HOMO → LUMO |

| S₀ → S₂ | 230 | 0.150 | HOMO-1 → LUMO |

Analysis of Substituent Electronic Effects

Inductive and Resonance Effects of Bromo, Fluoro, and Methoxy Groups on the Aromatic Ring

The electronic character of each substituent can be dissected into two primary components: inductive and resonance effects. The inductive effect is transmitted through the sigma (σ) bonds and is largely dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons across the aromatic system. researchgate.netstackexchange.com

In the context of this compound, the cumulative effect of these substituents creates a unique electronic distribution on the phenol (B47542) ring, influencing its properties and reactivity in electrophilic aromatic substitution reactions. quora.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OCH₃ | -I (withdrawing) | +R (donating) | Activating |

| -F | -I (withdrawing) | +R (donating) | Deactivating |

| -Br | -I (withdrawing) | +R (donating) | Deactivating |

Quantitative Structure-Property Relationship (QSPR) Studies on Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as reactivity or biological activity. nih.govnih.gov For substituted phenols, QSPR models can be developed to predict their reactivity in various chemical transformations. nih.govmdpi.com

A typical QSPR study involves the calculation of a wide range of molecular descriptors for a set of related compounds. researchgate.net These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For predicting the reactivity of substituted phenols, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Topological Descriptors: Indices that describe the connectivity of the molecule.

Quantum Chemical Descriptors: Heat of formation, bond dissociation enthalpy (BDE) of the O-H bond, and ionization potential. nih.gov

Once these descriptors are calculated for a training set of phenols with known reactivities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov This model can then be used to predict the reactivity of new or untested compounds like this compound.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSPR study to predict the rate constant (log k) for an electrophilic substitution reaction of various substituted phenols.

| Compound | Hammett Constant (σp) | O-H BDE (kcal/mol) | HOMO Energy (eV) | Experimental log k | Predicted log k |

| Phenol | 0.00 | 88.2 | -8.51 | -2.00 | -1.95 |

| 4-Methoxyphenol | -0.27 | 86.5 | -8.23 | -1.50 | -1.55 |

| 4-Fluorophenol | 0.06 | 88.5 | -8.60 | -2.10 | -2.08 |

| 4-Bromophenol | 0.23 | 88.7 | -8.65 | -2.25 | -2.21 |

| This compound | N/A | Calculated | Calculated | Unknown | Predicted |

This table is for illustrative purposes only. Actual values would require specific experimental measurements and computational calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetic feasibility of proposed synthetic routes and the structures of transient species like transition states.

Computational Modeling of Proposed Synthetic Pathways

The synthesis of a polysubstituted phenol such as this compound would likely involve a series of electrophilic aromatic substitution reactions. rsc.orglibretexts.orglibretexts.org Computational modeling, often employing Density Functional Theory (DFT), can be used to evaluate the viability of different synthetic strategies. researchgate.net

A plausible synthetic pathway could start from a simpler, commercially available substituted phenol, followed by sequential introduction of the remaining functional groups. For instance, one could envision starting with 2-methoxyphenol and then performing sequential fluorination and bromination. The regioselectivity of these reactions is crucial and can be predicted computationally.

Computational modeling of such a pathway would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of all reactants, intermediates, and products.

Transition State Searching: Locating the transition state structure for each step of the reaction. The transition state represents the highest energy point along the reaction coordinate. researchgate.net

Reaction Path Following: Confirming that the identified transition state connects the correct reactant and product through intrinsic reaction coordinate (IRC) calculations.

By modeling different potential pathways, chemists can identify the most promising synthetic routes before undertaking extensive experimental work.

Energy Barriers and Reaction Rate Predictions

A key outcome of computational reaction mechanism studies is the determination of activation energies, or energy barriers, for each step of a reaction. The energy barrier is the energy difference between the reactants and the transition state. researchgate.net A higher energy barrier corresponds to a slower reaction rate.

Transition state theory can be used to estimate the rate constant (k) of a reaction from the calculated activation energy (ΔG‡):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

By calculating the energy barriers for competing reaction pathways, it is possible to predict the major and minor products of a reaction. For example, in the bromination of a substituted phenol, there are often multiple possible sites for substitution. Computational calculations can determine the energy barriers for attack at each position, thereby predicting the regioselectivity. khanacademy.org

The following is a hypothetical data table illustrating the calculated energy barriers for the bromination of 3-fluoro-2-methoxyphenol (B1340368) at different positions, which could be a potential precursor in the synthesis of the target molecule.

| Position of Bromination | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Rate |

| C4 | TS_Br_C4 | 18.5 | Minor |

| C5 | TS_Br_C5 | 15.2 | Major |

| C6 | TS_Br_C6 | 19.1 | Minor |

This table is for illustrative purposes only. Actual values would require specific computational calculations for this reaction.

These theoretical predictions provide invaluable guidance for the practical synthesis of complex molecules like this compound.

Reactivity and Chemical Transformations of 5 Bromo 3 Fluoro 2 Methoxyphenol

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions on 5-Bromo-3-fluoro-2-methoxyphenol are determined by the electronic effects of its substituents.

The position of an incoming electrophile on the aromatic ring is directed by the existing substituents. These groups can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: Both the hydroxyl and methoxy groups are potent activating groups and are ortho-, para-directors. byjus.combritannica.com They possess lone pairs of electrons on the oxygen atom that can be donated into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. quora.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. quora.com In the context of this compound, the hydroxyl and methoxy groups are adjacent, and their directing effects will reinforce each other to some extent, strongly activating the positions ortho and para to them.

Bromo (-Br) and Fluoro (-F) Groups: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. psiberg.com However, they are ortho-, para-directors because the resonance effect, although weaker, still directs the incoming electrophile to these positions. psiberg.comyoutube.com The lone pairs on the halogen atoms can be delocalized into the ring, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.org

In this compound, the directing effects of the four substituents must be considered collectively. The powerful ortho-, para-directing influence of the hydroxyl and methoxy groups will likely dominate, guiding incoming electrophiles to the positions ortho and para to them. However, the precise outcome of an EAS reaction can be complex and may result in a mixture of products, with the relative yields depending on the specific reaction conditions and the nature of the electrophile. ucalgary.ca The steric hindrance caused by the existing substituents will also play a role in determining the final product distribution.

Activating Groups: Substituents that donate electron density to the aromatic ring increase its nucleophilicity, making it more reactive towards electrophiles. masterorganicchemistry.comquora.com These are known as activating groups. psiberg.com The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups because their electron-donating resonance effect outweighs their electron-withdrawing inductive effect. youtube.commasterorganicchemistry.com

Deactivating Groups: Conversely, substituents that withdraw electron density from the aromatic ring decrease its nucleophilicity, making it less reactive towards electrophiles. masterorganicchemistry.comquora.com These are termed deactivating groups. psiberg.com Halogens like bromine and fluorine are deactivating because their strong inductive effect withdraws electron density from the ring, overriding their weaker resonance effect. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org

In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For aryl halides, the reactivity order is often F > Cl ≈ Br > I. nih.gov This is contrary to the trend in SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

In this compound, both bromine and fluorine atoms are potential leaving groups. Based on the general reactivity trend in SNAr, the fluorine atom would be expected to be more reactive towards nucleophilic attack than the bromine atom, assuming the reaction proceeds via a standard SNAr mechanism.

The feasibility of SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the hydroxyl and methoxy groups are electron-donating groups, which are activating for electrophilic substitution but deactivating for nucleophilic substitution. These groups increase the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards nucleophiles. The electron-withdrawing inductive effects of the bromo and fluoro groups do provide some activation, but without strong EWGs like a nitro group ortho or para to the halogens, SNAr reactions are generally less favorable. wikipedia.org Therefore, forcing conditions, such as high temperatures or the use of very strong nucleophiles, may be required for nucleophilic aromatic substitution to occur on this molecule.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions. This compound, with its bromo and fluoro substituents, can potentially participate in various cross-coupling reactions. The bromo substituent is generally more reactive than the fluoro substituent in common palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions. This difference in reactivity allows for selective functionalization at the C-Br bond.

Table 1: Potential Organometallic Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-3-fluoro-2-methoxyphenol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-(Dialkylamino)-3-fluoro-2-methoxyphenol |

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.org For this compound, the Suzuki coupling would likely occur selectively at the more reactive C-Br bond, allowing for the introduction of a new aryl or vinyl group at this position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. capes.gov.brnumberanalytics.comwikipedia.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would favor the selective amination at the 5-position of the phenol (B47542) ring. numberanalytics.com

Suzuki, Sonogashira, Heck, and Stille Coupling Reactions for C-C Bond Formation

The aryl bromide moiety of this compound is a suitable electrophile for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar brominated phenols and their derivatives in Suzuki couplings is well-established. For instance, the Suzuki-Miyaura cross-coupling of various aryl bromides with arylboronic acids is a widely used method for the synthesis of biaryl compounds. nih.gov The general conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium phosphate (B84403). The reaction is tolerant of a wide range of functional groups, which is advantageous when dealing with a multi-functionalized molecule like this compound.

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Arylboronic Acid | Pd(0) or Pd(II) complex | e.g., K₂CO₃, Cs₂CO₃ | e.g., Toluene, Dioxane | Biaryl |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org This method is instrumental in the synthesis of arylalkynes. The reaction is typically carried out under mild conditions, which is beneficial for substrates with sensitive functional groups like the phenolic hydroxyl on this compound. wikipedia.org The synthesis of natural products and their analogues often employs the Sonogashira coupling as a key step. rsc.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of aryl bromides with alkenes like styrene (B11656) or acrylates can lead to the formation of stilbenes or cinnamates, respectively. researchgate.net While specific examples with this compound are scarce, the general applicability of the Heck reaction to aryl bromides suggests its potential for modifying this compound. beilstein-journals.org

Stille Coupling: The Stille reaction pairs the aryl bromide with an organotin compound (organostannane) in the presence of a palladium catalyst. wiley-vch.de This reaction is known for its tolerance to a wide variety of functional groups and is often used in the synthesis of complex molecules, including natural products. wiley-vch.demdpi.com The reaction can be performed under neutral conditions, which would be compatible with the phenolic hydroxyl group of this compound.

C-N, C-O, and C-S Coupling Reactions for Heteroatom Incorporation

The aryl bromide of this compound can also be a substrate for cross-coupling reactions that form bonds with heteroatoms such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This is a powerful method for the synthesis of arylamines. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. While direct examples with this compound are not readily found, similar aryl bromides are routinely used in these transformations. acs.org

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative route for the formation of C-N and C-O bonds. It typically involves the coupling of an arylboronic acid with an amine or an alcohol. organic-chemistry.org Although the substrate for the Chan-Lam reaction is typically an organoboron compound, related copper-catalyzed C-O and C-N bond-forming reactions using aryl halides are also known, often referred to as Ullmann-type reactions.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive site in this compound, capable of undergoing various derivatization reactions and participating in radical scavenging processes.

Derivatization Reactions (e.g., Esterification, Etherification)

Esterification: The phenolic hydroxyl group can be esterified to form the corresponding aryl ester. Direct esterification with carboxylic acids is generally slow for phenols. libretexts.org Therefore, more reactive acylating agents like acid chlorides or anhydrides are commonly used. libretexts.org The reaction of phenols with acyl chlorides can be performed at room temperature, while reactions with anhydrides may require heating. libretexts.org The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide. libretexts.org For sterically hindered phenols, specific catalysts and conditions might be necessary to achieve good yields. chempedia.infogoogle.com

Etherification: The Williamson ether synthesis is a classic method for forming ethers from phenols. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride, to form the phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. youtube.comyoutube.comyoutube.comyoutube.com This method is highly effective for synthesizing aryl alkyl ethers. youtube.com

General Reaction Scheme for Williamson Ether Synthesis

| Reactant 1 | Reagent 1 | Reactant 2 | Solvent | Product |

| Phenol | Strong Base (e.g., NaH) | Alkyl Halide | e.g., THF, DMF | Aryl Alkyl Ether |

Radical Scavenging Mechanisms and Related Reactivity Studies

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of electron-donating groups on the aromatic ring, such as the methoxy group in this compound, can enhance this radical-scavenging activity. nih.govfao.org

Studies on various substituted methoxyphenols have shown that they can effectively scavenge different types of radicals, including oxygen-centered and carbon-centered radicals. nih.gov The efficiency of radical scavenging is influenced by the substitution pattern on the aromatic ring. While specific studies on the radical scavenging activity of this compound are not widely reported, the presence of both a bromine atom and a fluorine atom could modulate its electronic properties and, consequently, its antioxidant potential. nih.govmdpi.com Brominated flavonoids, for instance, have been shown to exhibit higher antioxidant activity than their parent compounds. nih.gov

Transformations of the Methoxy Group

The methoxy group in this compound can be cleaved to yield the corresponding dihydric phenol.

Demethylation Reactions and Rearrangements

Demethylation of aryl methyl ethers is a common transformation in organic synthesis, often employed in the final steps of natural product synthesis or to prepare polyhydroxylated aromatic compounds. google.com A variety of reagents can be used for this purpose, including strong acids like HBr, Lewis acids such as BBr₃ and AlCl₃, and nucleophilic reagents like thiols. google.comepo.orggoogle.comepo.org The choice of demethylating agent depends on the presence of other functional groups in the molecule to ensure selectivity. For instance, regioselective demethylation can sometimes be achieved based on the electronic and steric environment of the methoxy group. google.com

Stereochemical Considerations in Reactions Involving Chiral Derivatives

The strategic placement of functional groups on the this compound scaffold allows for its elaboration into chiral molecules. The subsequent reactions of these chiral derivatives are governed by the principles of diastereoselectivity, where the existing stereocenter(s) influence the formation of new ones. Furthermore, the phenolic hydroxyl group can be utilized as a handle to attach chiral auxiliaries or to coordinate with chiral catalysts, thereby enabling enantioselective transformations.

A key strategy in asymmetric synthesis involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, in reactions involving the fluorination of phenolic rings, chiral anion phase-transfer catalysis has emerged as a powerful tool. This method utilizes a chiral phosphate anion to deliver an electrophilic fluorine source, such as Selectfluor, to the substrate in an enantioselective manner. While not specifically documented for this compound, the successful application of this methodology to other phenols suggests its potential applicability. The bulky and electronically distinct substituents on the target phenol could lead to high levels of facial discrimination by the chiral catalyst, resulting in the formation of a single enantiomer of the fluorinated product.

Similarly, palladium-catalyzed C-H activation and subsequent functionalization represent another avenue for introducing chirality. The use of chiral ligands in these reactions can effectively control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond. For example, the diastereoselective fluorination of β-methylene C(sp³)-H bonds in α-amino acid derivatives has been achieved using a Pd(II) catalyst. A derivative of this compound incorporated into a similar directing group could be expected to undergo analogous stereoselective transformations.

The inherent chirality of a derivative of this compound can also direct the stereochemical course of a reaction. For example, if the phenolic oxygen is alkylated with a chiral moiety, the resulting chiral ether can exhibit diastereoselectivity in subsequent reactions. The steric bulk and electronic nature of the chiral auxiliary, in concert with the substituents on the aromatic ring, would create a biased environment, favoring the approach of a reagent from one face of the molecule over the other.

Table 1: Potential Stereoselective Reactions Involving Derivatives of this compound

| Reaction Type | Chiral Influence | Potential Outcome |

| Asymmetric Fluorination | Chiral Phase-Transfer Catalyst | Enantiomerically enriched fluorinated cyclohexadienones |

| Asymmetric C-H Functionalization | Chiral Ligand (e.g., for Pd) | Diastereomerically or enantiomerically enriched products |

| Diastereoselective Alkylation | Chiral Auxiliary on Phenolic Oxygen | Diastereomerically enriched ethers or related products |

| Asymmetric Epoxidation | Chiral Catalyst (e.g., Sharpless) | Enantiomerically enriched epoxides from an alkenyl derivative |

Advanced Applications in Chemical Research

Role as a Versatile Organic Building Block

The inherent reactivity of 5-Bromo-3-fluoro-2-methoxyphenol, stemming from its distinct functional groups, positions it as a highly adaptable component in organic synthesis. The hydroxyl and methoxy (B1213986) groups can direct ortho- and para-substitution, while the bromo and fluoro substituents offer orthogonal handles for cross-coupling and nucleophilic substitution reactions, respectively.

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The unique electronic and steric properties of this compound make it an ideal starting material for the construction of elaborate aromatic and heterocyclic scaffolds, which are often the core structures of biologically active molecules and functional materials.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, alkyl, and amino groups at the 5-position. For instance, a Suzuki coupling reaction can be employed to introduce a new aryl group, leading to the formation of complex biaryl structures.

Similarly, the fluorine atom, activated by the adjacent electron-donating methoxy group, can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org This allows for the introduction of nucleophiles, such as alkoxides, thiolates, and amines, at the 3-position. The differential reactivity of the bromo and fluoro substituents enables a programmed, stepwise functionalization of the aromatic ring.

The synthesis of various heterocyclic compounds can be envisioned starting from this compound. For example, the phenolic hydroxyl group can be used as a handle for the construction of benzofuran (B130515) or benzoxazole (B165842) rings. A multi-component condensation reaction involving 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a derivative of the title compound, has been shown to produce complex tetrahydro nih.govsigmaaldrich.comtriazolo[1,5-a]pyrimidin-7-ol systems. researchgate.net

Table 1: Exemplary Transformations of this compound in the Synthesis of Complex Systems

| Starting Material Analogue | Reaction Type | Reagents | Product Type | Potential Application | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Arylated Pyridines | Liquid Crystals, Bioactive Molecules | mdpi.com |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Multicomponent Condensation | 3-Amino-1,2,4-triazole, Acetone | Tetrahydrotriazolopyrimidinols | Bioactive Heterocycles | researchgate.net |

| 2',4',6'-Trimethoxyacetophenone and Fluorine-Substituted Benzaldehydes | Claisen-Schmidt Condensation | KOH, MeOH or THF | Fluorine- and Methoxy-Substituted Chalcones | Bioactive Molecules | ebyu.edu.tracgpubs.org |

Development of Advanced Synthetic Methodologies

The distinct reactivity of the functional groups in this compound has facilitated the development of novel and efficient synthetic strategies. The orthogonal nature of the bromo and fluoro substituents is a key feature that allows for selective and sequential transformations, a cornerstone of modern synthetic chemistry.

For example, a synthetic route could involve an initial Suzuki coupling at the bromine position, followed by a nucleophilic aromatic substitution at the fluorine position. This one-pot, multi-reaction approach, enabled by the differential reactivity, can significantly streamline the synthesis of highly substituted aromatic compounds. The development of such methodologies is crucial for the efficient construction of compound libraries for drug discovery and materials science research.

The presence of multiple functional groups, as seen in the related compound 5-Bromo-4-fluoro-2-methylaniline, allows for a variety of reactions including cross-coupling, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride (B91410) group. ossila.com This highlights the potential of such polyfunctional molecules in creating diverse chemical entities.

Contributions to Functional Materials Science

The unique combination of a phenolic hydroxyl group, a methoxy group, and halogen atoms makes this compound an attractive monomer or precursor for the synthesis of functional materials with tailored properties.

Incorporation into Polymer Scaffolds for Tunable Properties

Phenolic compounds are well-known precursors for various polymers, including phenolic resins. The incorporation of this compound into a polymer backbone can impart specific properties. The fluorine atom, for instance, is known to enhance thermal stability, chemical resistance, and hydrophobicity of polymers. The bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer chain.

By carefully selecting the polymerization method and co-monomers, it is possible to create polymers with a range of tunable properties. For example, the phenolic hydroxyl group can be used for condensation polymerization with aldehydes to form fluorinated and brominated phenolic resins. These resins could exhibit enhanced flame retardancy due to the presence of the bromine atom.

Precursors for Liquid Crystals and Other Advanced Materials

The rigid aromatic core of this compound, combined with its potential for derivatization, makes it a promising precursor for the synthesis of liquid crystals. The introduction of long alkyl chains at the phenolic hydroxyl or methoxy positions, and further modification of the bromo and fluoro substituents, can lead to the formation of mesogenic molecules. The polarity and polarizability of the molecule, which are crucial for liquid crystalline behavior, can be fine-tuned through these synthetic modifications. The synthesis of novel pyridine (B92270) derivatives from a bromo-substituted precursor for potential application in liquid crystals has been reported, demonstrating the utility of such building blocks in this field. mdpi.com

Furthermore, the unique electronic properties of this compound could be exploited in the development of other advanced materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic energy levels are critical for device performance.

Catalysis and Reagent Development

While direct applications of this compound in catalysis are not yet widely reported, its structure suggests potential in this area. The phenolic hydroxyl group and the methoxy group can act as coordinating sites for metal ions, making it a potential ligand for transition metal catalysts. The electronic properties of the aromatic ring, influenced by the fluoro and bromo substituents, could modulate the catalytic activity of the metal center.

Furthermore, derivatives of this compound could be developed as novel reagents for organic synthesis. For instance, conversion of the phenolic hydroxyl to a more reactive group could yield a new set of functionalized building blocks with unique reactivity profiles. The development of new activating reagents is an active area of research, and compounds like 5-fluoro-2-oxazolines have been synthesized using BF₃·Et₂O as both a fluorine source and an activating reagent. researchgate.net

Ligand Design for Metal-Catalyzed Reactions

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. A key strategy in achieving this is the rational design of ligands that coordinate to a metal center and precisely tune its catalytic properties. Substituted phenols are valuable precursors for a variety of ligands, most notably phosphines, which are ubiquitous in transition metal catalysis.

The transformation of a phenol (B47542) to a phosphine (B1218219) ligand typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion or a similar phosphorus-based nucleophile. In the case of this compound, this would yield a phosphine ligand with a highly functionalized aryl substituent. The electronic and steric characteristics of this substituent can have a profound impact on the performance of the resulting metal catalyst.

The bromo and fluoro substituents on the aromatic ring of this compound are electron-withdrawing through induction, which would decrease the electron-donating ability of the resulting phosphine ligand. This electronic modulation can be beneficial in certain catalytic cycles, for instance, by promoting the reductive elimination step in cross-coupling reactions. Conversely, the methoxy group is electron-donating through resonance, which can counteract the inductive effects of the halogens to some extent, allowing for a fine-tuning of the ligand's electronic profile.

The steric environment around the phosphorus atom is also critical. The substituents on the aryl ring of a phosphine ligand can influence the coordination geometry around the metal center, the stability of catalytic intermediates, and the selectivity of the reaction. The 2-methoxy group in this compound, being in the ortho position to the point of attachment of the phosphorus moiety, would exert a significant steric influence, potentially creating a bulky ligand that favors the formation of monoligated, highly active catalytic species.

The table below outlines the potential effects of the substituents of a hypothetical phosphine ligand derived from this compound on the properties of a metal catalyst.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Bromo | 5 | Inductively withdrawing | Moderate | May enhance reductive elimination |

| Fluoro | 3 | Inductively withdrawing | Minimal | Fine-tunes electronic properties |

| Methoxy | 2 | Resonance donating, inductively withdrawing | Significant | Can increase catalyst activity by promoting monoligation; modulates electronic properties |

Such tailored phosphine ligands are of particular interest in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise balance of electronic and steric effects offered by a ligand derived from this compound could lead to catalysts with enhanced activity, stability, and selectivity for challenging cross-coupling transformations.

Probes for Mechanistic Studies in Organic Reactions

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and for the development of new transformations. The unique substitution pattern of this compound makes it a potentially powerful tool for probing reaction mechanisms.

The presence of two different halogen atoms, bromine and fluorine, can be exploited in various ways. For instance, the carbon-bromine bond is generally more reactive towards oxidative addition in metal-catalyzed reactions than the carbon-fluorine bond. This differential reactivity could be used to selectively initiate a reaction at the bromine-bearing position, allowing for the study of subsequent steps in a catalytic cycle.

Furthermore, the bromine atom can serve as a handle for mechanistic investigations through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes. A study on the microbial debromination of brominated phenols demonstrated the feasibility of measuring the bromine kinetic isotope effect. nih.gov This suggests that this compound could be used in similar studies to determine if the C-Br bond is broken in the rate-determining step of a reaction.

The table below presents hypothetical research findings from a study using this compound as a mechanistic probe in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

| Mechanistic Question | Experimental Approach | Hypothetical Observation | Mechanistic Implication |

| Is C-Br bond cleavage rate-determining? | Measurement of the bromine kinetic isotope effect (k79Br / k81Br) | A significant primary kinetic isotope effect (k79Br / k81Br > 1) is observed. | The cleavage of the carbon-bromine bond is involved in the rate-determining step of the reaction. |

| What is the role of the fluoro and methoxy groups? | Comparison of the reaction rate with that of 4-bromophenol | The reaction with this compound is significantly faster. | The electronic and steric effects of the fluoro and methoxy groups stabilize a key intermediate or transition state in the catalytic cycle. |

| Is there evidence for a specific intermediate? | Trapping experiments in the presence of a radical scavenger | No change in the reaction rate or product distribution is observed. | The reaction likely proceeds through an organometallic pathway rather than a radical mechanism. |

The fluorine atom can also serve as a valuable spectroscopic probe. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique that can provide detailed information about the electronic environment of the fluorine nucleus. By monitoring the 19F NMR chemical shift of this compound or its derivatives during a reaction, one could gain insights into the formation and transformation of intermediates.

Environmental Research and Fate of Halogenated Methoxyphenols General Class

Occurrence and Distribution in Environmental Compartments (Air, Water, Sediment)

Halogenated methoxybenzenes and related phenolic compounds are distributed across various environmental matrices, including air, water, and sediment. nih.gov Their presence in remote regions, far from direct sources, suggests they have the potential for long-range transport. nih.gov

In the atmosphere , these compounds can exist in the gas phase or attached to particulate matter. wikipedia.orgnih.gov For instance, methoxyphenols derived from wood combustion are found almost exclusively in the fine particulate matter (PM2.5) fraction of the air. nih.gov Studies employing passive air samplers have identified various chlorinated and brominated anisoles, indicating their presence as airborne pollutants. nih.govacs.org

Water bodies are significant reservoirs for these compounds. Halogenated phenols have been detected in both raw and treated wastewater, with concentrations reaching up to 340 ng/L for some compounds. researchgate.net The presence of halogenated methanesulfonic acids has been documented in surface water, with concentrations varying seasonally. nih.gov Brominated flame retardants (BFRs), which can degrade into or share precursors with brominated methoxyphenols, are found in seepage water from landfills and wastewater. nih.govresearchgate.net For example, one emerging BFR, TBBPA DBPE, was quantified at levels as high as 81 ng/L in seepage water from a recycling site. nih.govresearchgate.net

In sediments , which act as a sink for many persistent organic pollutants, halogenated compounds accumulate. nih.gov BFRs like BTBPE and DBDPE have been detected in sediments near landfills and industrial sites. nih.govresearchgate.net The concentration of BTBPE in sediment near a landfill was measured at 6.5 ng/g. nih.govresearchgate.net The levels of halogenated methanesulfonic acids in sediment appear to be highest near industrial areas. nih.gov

Occurrence of Halogenated Compounds in Environmental Compartments

| Compound Class | Environmental Compartment | Key Findings | Reference |

|---|---|---|---|

| Halogenated Methoxybenzenes (Anisoles) | Air | Detected in passive air samplers; exist in gas phase and on particles. | nih.govacs.org |

| Halogenated Phenols | Water | Found in wastewater effluents at concentrations up to 340 ng/L. | researchgate.net |

| Brominated Flame Retardants (BFRs) | Water (Seepage) | TBBPA DBPE detected at 81 ng/L in seepage water from a recycling site. | nih.govresearchgate.net |

| Brominated Flame Retardants (BFRs) | Sediment | BTBPE measured at 6.5 ng/g in sediment near a landfill. | nih.govresearchgate.net |

| Halogenated Methanesulfonic Acids | Water & Sediment | Concentrations are highest near industrial areas and show seasonal variation in water. | nih.gov |

Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of halogenated methoxyphenols in complex environmental samples like water, soil, and air present a significant analytical challenge due to their low concentrations and the presence of interfering substances. nih.govchromatographyonline.com Various advanced analytical techniques have been developed to address this.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of a wide range of halogenated organic compounds. nih.govchromatographyonline.comunt.edurestek.com This method separates complex mixtures of compounds in the gas chromatograph before they are detected and identified by the mass spectrometer. chromatographyonline.com GC-MS provides high confidence in compound identification, even at low µg/L levels, and can distinguish target analytes from matrix interferences. restek.com

The use of high-resolution mass spectrometry (HRMS) offers significant advantages over standard low-resolution MS. rsc.orgnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements. nih.govresearchgate.net This accuracy allows for the confident determination of a compound's elemental composition, which greatly aids in the identification of unknown substances and distinguishes between compounds with very similar masses that would be indistinguishable with lower-resolution instruments. rsc.orgnih.gov HRMS is particularly valuable for both targeted analysis of known pollutants and non-targeted screening for new or unexpected contaminants. nih.govspectroscopyonline.com

While traditional targeted analysis is effective for known pollutants, it cannot identify novel or emerging contaminants. Non-targeted analytical (NTA) approaches have become crucial for discovering previously unknown halogenated organic compounds in the environment. nih.govacs.orgresearchgate.net

NTA strategies aim to characterize as many chemicals in a sample as possible without pre-selecting specific analytes. spectroscopyonline.comresearchgate.net This is often achieved using high-resolution mass spectrometry (GC-HRMS or LC-HRMS) to acquire comprehensive, full-scan data from a sample. nih.govspectroscopyonline.com Specialized software can then mine this data to find signals with specific characteristics, such as the distinct isotopic patterns of chlorine and bromine, to specifically highlight halogenated compounds. researchgate.net This approach has successfully identified numerous halogenated pollutants, including chlorinated and brominated anisoles and novel flame retardants, in environmental samples like air and marine biota. nih.govnih.govresearchgate.net The combination of non-targeted screening with advanced separation techniques like comprehensive two-dimensional gas chromatography (GC×GC) further enhances the ability to detect and identify trace-level contaminants in highly complex mixtures. chromatographyonline.comcopernicus.org

Environmental Persistence and Degradation Pathways